molecular formula C12H14N2O3 B2718207 [(Cyclopropylcarbamoyl)amino](phenyl)acetic acid CAS No. 1290785-54-4

[(Cyclopropylcarbamoyl)amino](phenyl)acetic acid

Cat. No.: B2718207
CAS No.: 1290785-54-4
M. Wt: 234.255
InChI Key: WRVJRYBZXIWNKR-UHFFFAOYSA-N
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Description

(Cyclopropylcarbamoyl)aminoacetic acid is an organic compound with the molecular formula C12H14N2O3. This compound features a cyclopropylcarbamoyl group attached to an amino group, which is further connected to a phenylacetic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that (Cyclopropylcarbamoyl)aminoacetic acid may also interact with various biological targets.

Mode of Action

Related compounds, such as indole derivatives, are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that (Cyclopropylcarbamoyl)aminoacetic acid may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Related compounds, such as indole derivatives, are known to influence a variety of biological pathways . Therefore, it is plausible that (Cyclopropylcarbamoyl)aminoacetic acid may also impact multiple biochemical pathways and their downstream effects.

Result of Action

Given the diverse biological activities of related compounds, such as indole derivatives , it is plausible that (Cyclopropylcarbamoyl)aminoacetic acid may have a range of molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylcarbamoyl)aminoacetic acid typically involves the following steps:

    Formation of Cyclopropylcarbamoyl Chloride: Cyclopropylamine is reacted with phosgene to form cyclopropylcarbamoyl chloride.

    Amination: The cyclopropylcarbamoyl chloride is then reacted with aniline to form [(Cyclopropylcarbamoyl)amino]benzene.

    Acylation: Finally, [(Cyclopropylcarbamoyl)amino]benzene is acylated with chloroacetic acid to yield (Cyclopropylcarbamoyl)aminoacetic acid.

Industrial Production Methods

In an industrial setting, the production of (Cyclopropylcarbamoyl)aminoacetic acid may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylcarbamoyl)aminoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(Cyclopropylcarbamoyl)aminoacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (Cyclopropylcarbamoyl)aminoboronic acid
  • (Cyclopropylcarbamoyl)aminopropanoic acid
  • (Cyclopropylcarbamoyl)aminobutanoic acid

Uniqueness

(Cyclopropylcarbamoyl)aminoacetic acid is unique due to its specific combination of a cyclopropylcarbamoyl group and a phenylacetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(cyclopropylcarbamoylamino)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11(16)10(8-4-2-1-3-5-8)14-12(17)13-9-6-7-9/h1-5,9-10H,6-7H2,(H,15,16)(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVJRYBZXIWNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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